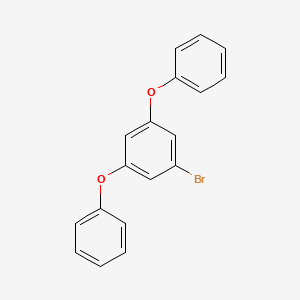

1-Bromo-3,5-diphenoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

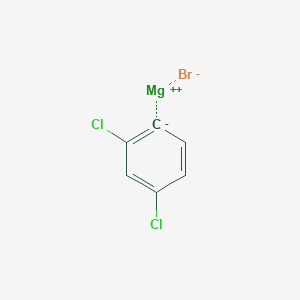

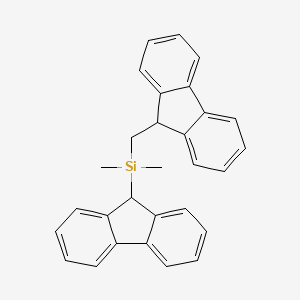

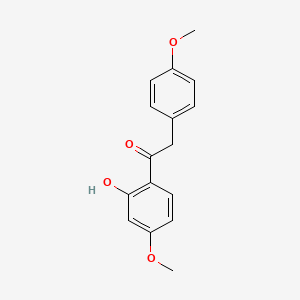

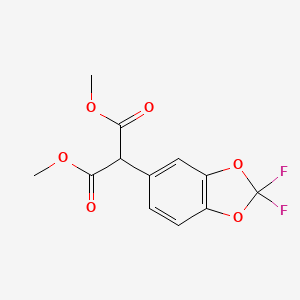

1-Bromo-3,5-diphenoxybenzene is an organic compound . It belongs to the group of heterocyclic compounds, having a five-membered ring structure containing two oxygen atoms and a bromine atom.

Synthesis Analysis

The synthesis of similar compounds like 1-Bromo-3,5-dimethoxybenzene has been reported. It can be synthesized by using 1,3-dimethoxybenzene via iridium-catalyzed arene borylation . Another method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The molecular formula of 1-Bromo-3,5-diphenoxybenzene is C18H13BrO2 . It’s a part of the group of heterocyclic compounds, which have a five-membered ring structure containing two oxygen atoms and a bromine atom.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3,5-diphenoxybenzene include a molecular weight of 341.199 and a density of 1.4±0.1 g/cm3. It has a boiling point of 410.6±40.0 °C at 760 mmHg .科学的研究の応用

Synthesis of Complex Organic Compounds

1-Bromo-3,5-diphenoxybenzene serves as a precursor in the synthesis of complex organic compounds, including alkoxy-functionalized dibenzo[fg,op]naphthacenes. These compounds are produced through condensation reactions followed by palladium-catalyzed dehydrohalogenation, highlighting the versatility of 1-Bromo-3,5-diphenoxybenzene in facilitating the construction of structurally intricate molecules (Cheng et al., 2003).

Role in Organic Synthesis Techniques

This chemical is also instrumental in advancing organic synthesis techniques. For instance, it is used in the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene through a series of straightforward steps starting from benzene. This process underscores the compound's function as a building block for molecular scaffolds, which are crucial for the development of various molecular receptors (Wallace et al., 2005).

Environmental Research

In environmental research, derivatives of 1-Bromo-3,5-diphenoxybenzene, such as Tetradecabromo-1,4-diphenoxybenzene, are studied for their breakdown by-products in ecosystems, particularly in sediments. These studies are vital for understanding the environmental impact and degradation pathways of flame retardant chemicals, contributing to the assessment of their ecological footprints (Trouborst et al., 2015).

Antioxidant Properties

Exploratory research into natural products has revealed the isolation of bromophenols with antioxidant activity from marine sources. Although indirectly related, this research area signifies the broader scope of brominated compounds in contributing to the discovery of natural antioxidants, showcasing the potential health benefits and applications of such compounds (Li et al., 2011).

特性

IUPAC Name |

1-bromo-3,5-diphenoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO2/c19-14-11-17(20-15-7-3-1-4-8-15)13-18(12-14)21-16-9-5-2-6-10-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFFCVUNTHMFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,5-diphenoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)